ethyl 1-(aminomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate hydrochloride
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Overview
Description
ethyl 1-(aminomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate hydrochloride is a compound that belongs to the class of bicyclic structures.
Preparation Methods
The synthesis of ethyl 1-(aminomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate;hydrochloride typically involves photochemical reactions. One common method is the [2 + 2] cycloaddition of 1,5-dienes using photochemistry . This method allows for the efficient and modular synthesis of 1,2-disubstituted bicyclo[2.1.1]hexane modules. Industrial production methods may involve scaling up these reactions using specialized equipment and conditions to ensure high yields and purity .
Chemical Reactions Analysis
ethyl 1-(aminomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
ethyl 1-(aminomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 1-(aminomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate;hydrochloride involves its interaction with molecular targets and pathways. The compound’s unique bicyclic structure allows it to interact with specific enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways .
Comparison with Similar Compounds
ethyl 1-(aminomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate hydrochloride can be compared with other similar compounds, such as:
Bicyclo[1.1.1]pentane: Known for its use as a para-substituted phenyl isostere.
Bicyclo[3.1.0]hexanes: Synthesized via (3 + 2) annulation of cyclopropenes with aminocyclopropanes.
The uniqueness of ethyl 1-(aminomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate;hydrochloride lies in its specific substitution pattern and the resulting chemical properties, which make it valuable for various applications .
Properties
IUPAC Name |
ethyl 1-(aminomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3.ClH/c1-3-13-8(12)10-4-9(5-10,6-11)14-7(10)2;/h7H,3-6,11H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGWRUJZVTNTZCP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CC(C1)(OC2C)CN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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